叔丁基 4-羟基异吲哚啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

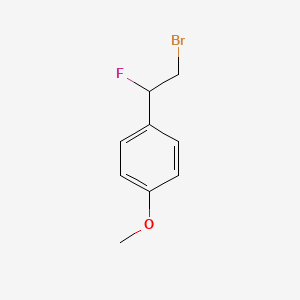

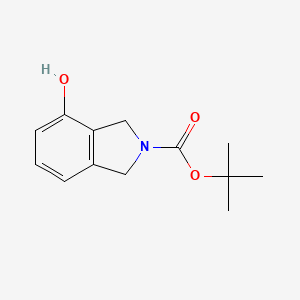

The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate involves a multi-step reaction . The first step involves the reaction of the starting material with anhydrous potassium carbonate and allyl bromide under ice-cooling . The reaction temperature is raised to 65°C overnight to complete the reaction . The reaction solution is then poured into ice-water, extracted with ethyl, washed with saturated brine, dried over anhydrous sodium sulfate, then concentrated, and purified by column chromatography to obtain the product .Molecular Structure Analysis

The molecular structure of tert-Butyl 4-hydroxyisoindoline-2-carboxylate is represented by the linear formula C13H17NO3 . It has a molecular weight of 235.28 .Physical And Chemical Properties Analysis

Tert-butyl 4-hydroxyisoindoline-2-carboxylate is a solid at room temperature . It has a molecular weight of 235.28 . It is soluble in most organic solvents but slightly soluble in water.科学研究应用

Precursor to Biologically Active Natural Products

This compound serves as a potential precursor for synthesizing biologically active natural products like Indiacen A and Indiacen B. These natural products have been identified to possess various biological activities, which are crucial in the development of new therapeutic agents .

Anti-Cancer Agents

Derivatives of tert-Butyl 4-hydroxyisoindoline-2-carboxylate have been explored for their anti-cancer properties. Research indicates that these derivatives exhibit significant antiproliferative activity against various cancer cell lines, making them promising candidates for the development of novel anti-cancer medications .

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, which can be synthesized from tert-Butyl 4-hydroxyisoindoline-2-carboxylate, are valuable intermediates in the production of a wide range of novel organic compounds. These include amides, sulphonamides, and other bases that are essential in pharmaceutical research and development .

Development of Anticancer Agents

The indole core of tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a key feature in the design of new anticancer agents. Its derivatives have shown a broad spectrum of biological activities, which are extensively studied for their therapeutic potential .

Chemical Modification and Drug Design

The compound’s structure allows for various chemical modifications, making it a versatile building block in drug design. By introducing different functional groups, researchers can create a plethora of compounds with potential pharmacological activities .

安全和危害

The safety information for tert-Butyl 4-hydroxyisoindoline-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)